

Deuterium Labeling Patterns in 2-Bromopropane-d7: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromopropane-d7

Cat. No.: B113470

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This technical guide provides a comprehensive overview of the deuterium labeling patterns in **2-Bromopropane-d7**, a deuterated analog of 2-bromopropane. This isotopically labeled compound is a valuable tool in various research and development applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantitative analysis. This document details the synthesis, analytical methodologies for determining isotopic enrichment, and the expected deuterium distribution in **2-Bromopropane-d7**.

Physicochemical Properties and Isotopic Enrichment

2-Bromopropane-d7, with the chemical formula $(CD_3)_2CDBr$, is a saturated haloalkane where all seven hydrogen atoms have been substituted with deuterium.^{[1][2]} This isotopic substitution results in a significant increase in molecular weight compared to its non-deuterated counterpart. The properties of **2-Bromopropane-d7** are summarized in Table 1.

Table 1: Physicochemical and Isotopic Data for **2-Bromopropane-d7**

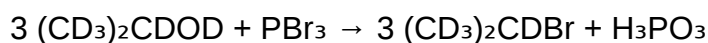
Property	Value	Reference
Chemical Formula	$(\text{CD}_3)_2\text{CDBr}$	[2][3]
Molecular Weight	130.03 g/mol	[1][3]
CAS Number	39091-63-9	[1][2]
Isotopic Purity	≥ 98 atom % D	[2][4]
Chemical Purity	$\geq 98\%$	[2]
Appearance	Colorless liquid	[5]
Density	1.383 g/mL at 25 °C	[4]
Refractive Index	$n_{20/D}$ 1.421 (lit.)	[4]

Synthesis of 2-Bromopropane-d7

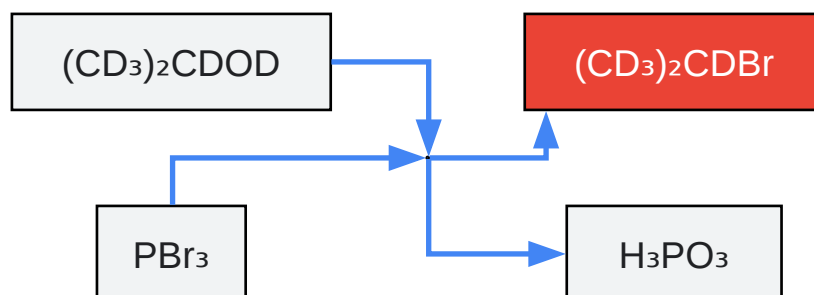
The synthesis of **2-Bromopropane-d7** typically involves the bromination of its deuterated precursor, 2-Propanol-d8. A common and effective method utilizes phosphorus tribromide (PBr_3) to replace the hydroxyl group with a bromine atom. This reaction proceeds via a nucleophilic substitution mechanism.

Proposed Synthetic Pathway

The overall reaction for the synthesis of **2-Bromopropane-d7** from 2-Propanol-d8 is as follows:



This pathway is a well-established method for converting alcohols to alkyl bromides and is adaptable for isotopically labeled compounds.



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Caption: Synthetic pathway for **2-Bromopropane-d7**.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of **2-Bromopropane-d7**, adapted from established procedures for the synthesis of similar alkyl bromides.

Materials:

- 2-Propanol-d8
- Phosphorus tribromide (PBr_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-Propanol-d8. Cool the flask to 0 °C in an ice bath.
- **Addition of PBr_3 :** Slowly add phosphorus tribromide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- **Quenching:** Carefully pour the reaction mixture over ice to quench the reaction.
- **Workup:** Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **2-Bromopropane-d7**.
- **Purification:** Purify the crude product by distillation to yield pure **2-Bromopropane-d7**.

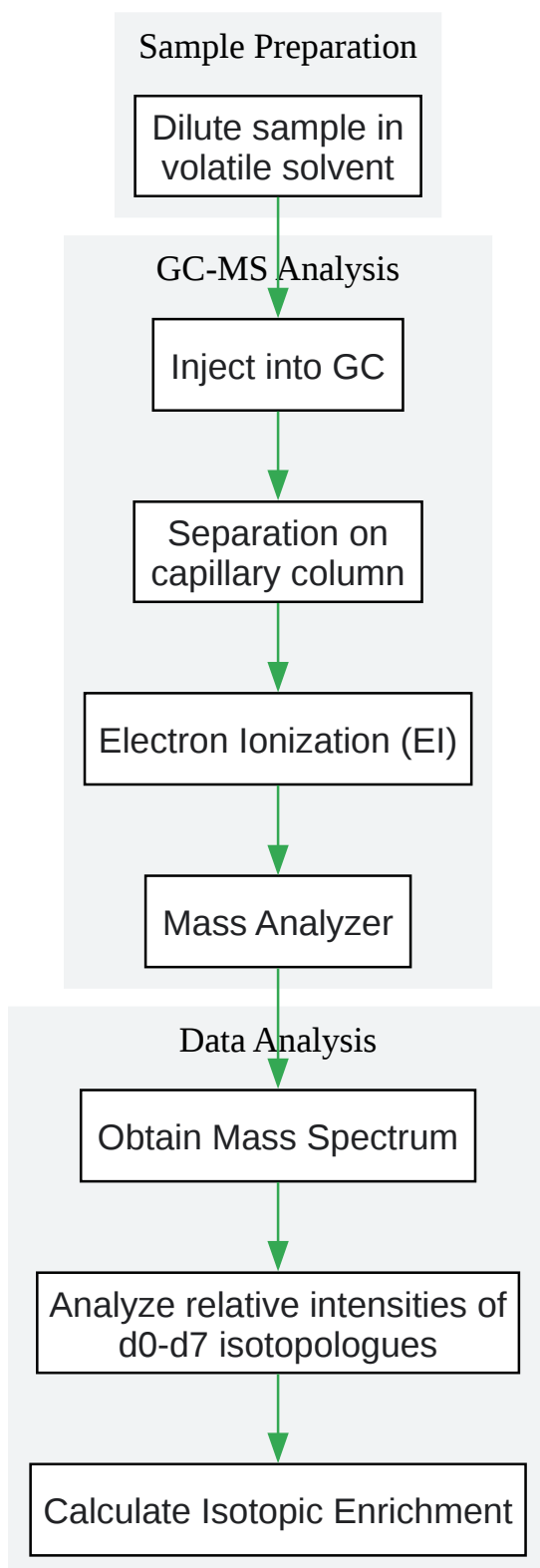
Determination of Deuterium Labeling Patterns

The deuterium labeling pattern and isotopic enrichment of **2-Bromopropane-d7** are primarily determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule and its fragments. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a commonly used method.

Analytical Workflow:



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